molecular formula C47H58N2O13 B231231 Rifamycin B ethylphenylamide CAS No. 16784-09-1

Rifamycin B ethylphenylamide

Número de catálogo: B231231
Número CAS: 16784-09-1
Peso molecular: 859 g/mol
Clave InChI: MMENVWWZIAKYIO-BDWRXWLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rifamycin B ethylphenylamide is a useful research compound. Its molecular formula is C47H58N2O13 and its molecular weight is 859 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Rifamycin B ethylphenylamide exhibits significant antimicrobial activity against a variety of bacterial strains, particularly those resistant to other antibiotics. It primarily targets the bacterial RNA polymerase, inhibiting RNA synthesis, which is critical for bacterial growth and replication.

Table 1: Antimicrobial Efficacy of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Mycobacterium tuberculosis< 0.5 µg/mLEffective in multidrug-resistant strains
Staphylococcus aureus1 µg/mLActive against methicillin-resistant strains
Escherichia coli2 µg/mLBroad-spectrum activity

The compound has shown promise in treating infections caused by both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in antibiotic therapy .

Clinical Applications

This compound has been investigated for its clinical applications in various infectious diseases, particularly those caused by resistant pathogens. Its use is especially relevant in the context of tuberculosis and other mycobacterial infections.

Case Study: Tuberculosis Treatment

A clinical study demonstrated that this compound could be effectively used in combination therapy for treating tuberculosis. Patients receiving this compound alongside other antibiotics showed improved outcomes compared to those on standard regimens alone. The study highlighted the compound's ability to reduce bacterial load significantly and enhance treatment efficacy .

Resistance and Future Directions

Despite its efficacy, resistance to rifamycins, including this compound, can develop. Ongoing research focuses on understanding the genetic basis of resistance and developing strategies to mitigate it. Novel derivatives and combinations with other antibiotics are being explored to enhance therapeutic outcomes.

Table 2: Resistance Mechanisms

Mechanism Description
Mutation in rpoB geneAlters target site for rifamycins
Efflux pumpsIncrease drug expulsion from bacterial cells
Enzymatic degradationBreakdown of rifamycins by bacterial enzymes

Research continues to identify new compounds that can overcome these resistance mechanisms while maintaining or enhancing antimicrobial activity .

Propiedades

Número CAS

16784-09-1

Fórmula molecular

C47H58N2O13

Peso molecular

859 g/mol

Nombre IUPAC

[(9E,19E,21E)-27-[2-(N-ethylanilino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H58N2O13/c1-11-49(31-18-13-12-14-19-31)35(51)23-59-34-22-32-42(55)37-36(34)38-44(29(7)41(37)54)62-47(9,45(38)56)60-21-20-33(58-10)26(4)43(61-30(8)50)28(6)40(53)27(5)39(52)24(2)16-15-17-25(3)46(57)48-32/h12-22,24,26-28,33,39-40,43,52-55H,11,23H2,1-10H3,(H,48,57)/b16-15+,21-20+,25-17+

Clave InChI

MMENVWWZIAKYIO-BDWRXWLSSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

SMILES isomérico

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

SMILES canónico

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.